Methyl methyl-L-serinate 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl methyl-L-serinate 2,2,2-trifluoroacetate is a chemical compound that combines the properties of methyl-L-serinate and 2,2,2-trifluoroacetate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl-L-serinate 2,2,2-trifluoroacetate typically involves the esterification of methyl-L-serinate with trifluoroacetic acid. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The process involves mixing methyl-L-serinate with trifluoroacetic acid and a catalyst, such as concentrated sulfuric acid, and then heating the mixture under reflux conditions for several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl methyl-L-serinate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl methyl-L-serinate 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl methyl-L-serinate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group is known to enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl trifluoroacetate: Similar in structure but lacks the serinate moiety.
L-serine methyl ester hydrochloride: Contains the serinate moiety but lacks the trifluoroacetate group.
Uniqueness
Methyl methyl-L-serinate 2,2,2-trifluoroacetate is unique due to the combination of the serinate and trifluoroacetate groups. This dual functionality provides it with distinct chemical and biological properties that are not present in the individual components. The trifluoroacetate group enhances its stability and lipophilicity, while the serinate moiety allows for specific interactions with biological molecules.
Eigenschaften
Molekularformel |
C7H12F3NO5 |
---|---|
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
methyl (2S)-3-hydroxy-2-(methylamino)propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO3.C2HF3O2/c1-6-4(3-7)5(8)9-2;3-2(4,5)1(6)7/h4,6-7H,3H2,1-2H3;(H,6,7)/t4-;/m0./s1 |
InChI-Schlüssel |
LPWPOJBCWOWAPW-WCCKRBBISA-N |
Isomerische SMILES |
CN[C@@H](CO)C(=O)OC.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CNC(CO)C(=O)OC.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.